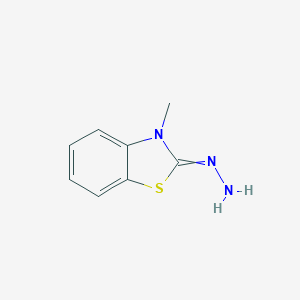

3-Methyl-2-benzothiazolone hydrazone

Vue d'ensemble

Description

3-Methyl-2-benzothiazolone hydrazone is a chemical compound first synthesized by Besthorn in 1910 . It is known for its application as a chromogenic reagent in various analytical chemistry techniques. The compound is often used in spectrophotometric determinations due to its ability to form highly colored products when it reacts with certain substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Methyl-2-benzothiazolone hydrazone typically involves the reaction of N-methylaniline with bromine to form 3-methyl-2-imino benzothiazole, which is then reacted with hydrazine hydrate to produce the target compound . Another method involves the reaction of 2-mercaptobenzothiazole with methyl benzenesulfonate and magnesium oxide, followed by the addition of hydrazine hydrate .

Industrial Production Methods

Industrial production methods aim to simplify the synthesis process, reduce costs, and minimize pollution. The method developed by Fudan University uses N-methylaniline as the main raw material and involves fewer steps, lower costs, and less pollution compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2-benzothiazolone hydrazone undergoes various types of chemical reactions, including:

Coupling Reactions: It participates in oxidative coupling reactions with formaldehyde azine to form highly colored products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents.

Coupling Reactions: Formaldehyde azine is a common reagent used in coupling reactions.

Major Products Formed

Tetraazapentamethine Dye: Formed during the oxidation reaction.

Highly Colored Products: Formed during the coupling reactions with formaldehyde azine.

Applications De Recherche Scientifique

Synthesis of 3-Methyl-2-benzothiazolone Hydrazone

The synthesis of MBTH involves several steps starting from N-methylaniline. A notable method includes:

- Formation of N-methyl-N-phenyl thiourea : N-methylaniline reacts with thiocyanate and hydrochloric acid.

- Creation of 3-methyl-2-iminobenzothiazole : The thiourea is treated with bromine.

- Hydrazone formation : The resulting compound is reacted with hydrazine hydrate to yield MBTH.

This synthesis has been optimized for cost-effectiveness and environmental safety, allowing for high yields while minimizing hazardous byproducts .

Detection of Formaldehyde

MBTH is widely recognized for its role in detecting formaldehyde in various matrices, including air and biological samples. The reaction mechanism involves:

- Formation of a colored complex : When formaldehyde reacts with MBTH under acidic conditions, it forms a stable complex that can be quantitatively analyzed using spectrophotometric methods .

Colorimetric Methods for Triglycerides

Recent advancements have integrated MBTH into automated colorimetric methods for determining triglycerides in plasma or serum. The process involves:

- Sample preparation : Plasma samples are extracted and saponified.

- Reaction with MBTH : Following oxidation, the resultant formaldehyde reacts with MBTH to form a blue adduct, which can be measured spectrophotometrically .

Chromogenic Reagent for Aldehyde Detection

MBTH serves as a chromogenic reagent for the spectrophotometric determination of various aldehydes in complex mixtures. This method is particularly useful in food chemistry and environmental analysis .

Case Study 1: Indoor Air Quality Monitoring

In studies focusing on indoor air quality, MBTH has been employed to assess formaldehyde levels in residential environments. The method's sensitivity allows for the detection of low concentrations of formaldehyde, contributing to health risk assessments associated with indoor pollutants .

Case Study 2: Medical Diagnostics

A study utilized MBTH in an automated system to measure triglyceride levels in patients' blood samples. This application demonstrated the compound's versatility beyond environmental monitoring, highlighting its potential in clinical diagnostics .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Formaldehyde Detection | Spectrophotometry | High sensitivity and specificity for trace levels |

| Triglyceride Measurement | Automated Colorimetric Method | Efficient processing of clinical samples |

| Aldehyde Analysis | Chromogenic Reaction | Effective for complex mixtures |

Mécanisme D'action

Under experimental conditions, 3-Methyl-2-benzothiazolone hydrazone loses two electrons and one proton on oxidation, forming an electrophilic intermediate. This intermediate is an active coupling species that reacts with various substrates to form colored products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydrazono-3-methylbenzothiazoline hydrochloride

- 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate

Uniqueness

3-Methyl-2-benzothiazolone hydrazone is unique due to its high reactivity and ability to form highly colored products, making it an excellent chromogenic reagent for various analytical applications .

Activité Biologique

3-Methyl-2-benzothiazolone hydrazone (MBTH) is a significant compound in analytical chemistry and biochemistry, primarily known for its role as a chromogenic reagent. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C8H10ClN3S

- Molecular Weight : 215.70 g/mol

- CAS Number : 149022-15-1

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol.

- Melting Point : Approximately 275°C (decomposition).

Applications in Biological Research

MBTH is widely utilized in various biochemical assays due to its ability to form colored complexes with different substrates. Below are some key applications:

- Determination of Cholesterol and Triglycerides :

- Enzyme Activity Measurement :

- Detection of Aldehydes :

Case Studies and Research Findings

Several studies highlight the biological activity of MBTH across different contexts:

Study on Enzyme Activity

A study demonstrated that the presence of MBTH significantly reduces the lag period during the expression of monophenolase activity in tyrosinase assays. The method's optimization allows for enhanced detection limits compared to traditional methods .

Automated Colorimetric Method for Lipid Determination

Research conducted by Neeley et al. (1972) detailed an automated colorimetric method using MBTH for triglyceride determination. The study reported that the results correlated well with established methods, establishing MBTH's efficacy in clinical chemistry applications .

Comparative Analysis Table

Propriétés

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLIFLKGONSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4338-98-1 (mono-hydrochloride), 14448-67-0 (unspecified HCl) | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4061541 | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-67-2 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Methyl-2-benzothiazolinylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.